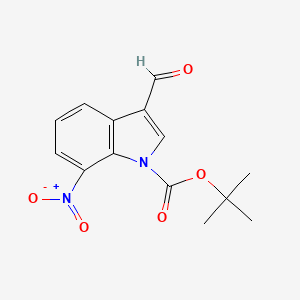

![molecular formula C13H12ClNO2 B1519939 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride CAS No. 41567-82-2](/img/structure/B1519939.png)

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Overview

Description

4’-Amino-[1,1’-biphenyl]-4-carboxylic acid hydrochloride is a derivative of the organic compound 4-Aminobiphenyl . It is an amine derivative of biphenyl . It was commonly used in the past as a rubber antioxidant and an intermediate for dyes .

Synthesis Analysis

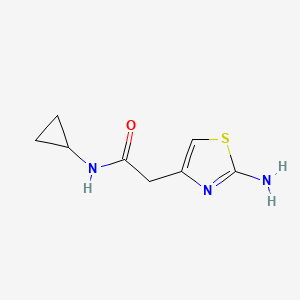

The synthesis of 4’-Amino-[1,1’-biphenyl]-4-carboxylic acid hydrochloride can be achieved by reduction of 4-nitrobiphenyl . Another reaction to synthesize 4-aminobiphenyl can be obtained by using 4-azidobiphenyl . This can be done by reacting 4-azidobiphenyl with diphosphorus tetraiodide (P2I4), which can cleave the nitrogen-nitrogen bond .Molecular Structure Analysis

The molecular structure of 4’-Amino-[1,1’-biphenyl]-4-carboxylic acid hydrochloride is similar to that of 4-Aminobiphenyl . The formula is C12H11N and the molecular weight is 169.2224 .Physical And Chemical Properties Analysis

4’-Amino-[1,1’-biphenyl]-4-carboxylic acid hydrochloride is a colorless solid, although aged samples can appear colored . It has a high melting point due to its ionic property . It is soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Scientific Research Applications

Synthesis and Material Applications

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride has been utilized in various synthesis processes. One notable application is in the preparation of Biphenyl-4,4′-dicarboxylic acid, which is significant in the field of liquid crystal polymer materials. This synthesis involves alkylation and hydrolysis, followed by Sommelet reaction and oxidation, achieving high yields and purity (Xie Ji-zhong, 2008).

Ligand for Metal-Organic Frameworks

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride serves as a valuable organic ligand in the preparation of metal-organic frameworks. Synthetic approaches towards derivatives of this compound, such as 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, have been developed, which are integral for forming these frameworks (R. Ardeleanu et al., 2018).

Preparation of Tetrazole-Containing Derivatives

The reactivity of amino and carboxy terminal groups in molecules similar to 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride is utilized for preparing tetrazole-containing derivatives. These derivatives are significant due to their varied applications in pharmaceuticals and materials science (S. Putis et al., 2008).

Pharmaceutical Research

In pharmaceutical research, derivatives of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride have been explored. For example, compounds like Phenibut and Baclofen, which are related to β-substituted γ-aminobutyric acid derivatives, exhibit high pharmacological activity. The synthesis and analysis of such compounds are crucial in developing new therapeutic agents (O. S. Vasil'eva et al., 2016).

Photophysical and Luminescence Properties

Compounds structurally related to 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride exhibit unique photophysical properties. These properties are leveraged in applications such as the development of fluorescence probes and the study of luminescence in biological systems. The exploration of these compounds' photophysical characteristics opens avenues for novel applications in biochemical sensing and imaging (M. Novanna et al., 2020).

Safety and Hazards

4’-Amino-[1,1’-biphenyl]-4-carboxylic acid hydrochloride is a potential occupational carcinogen . Exposure to this aryl-amine can happen through contact with chemical dyes and from inhalation of cigarette smoke . Due to its carcinogenic effects, commercial production of 4-aminobiphenyl ceased in the United States in the 1950s .

Mechanism of Action

Target of Action

It’s structurally similar compound, 4-aminobiphenyl, is known to interact with dna .

Mode of Action

4-aminobiphenyl, a related compound, is known to cause dna damage, which is thought to be mediated by the formation of dna adducts .

Biochemical Pathways

The formation of reactive oxygen species during 4-aminobiphenyl metabolism leading to dna damage has been suggested .

Result of Action

4-aminobiphenyl, a structurally similar compound, is known to cause dna damage .

properties

IUPAC Name |

4-(4-aminophenyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.ClH/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16;/h1-8H,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIGQGYKNCXWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657382 | |

| Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride | |

CAS RN |

41567-82-2 | |

| Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)